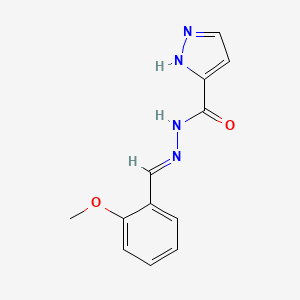
2-(2-fluorophenyl)-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-1,3-thiazol-2-ylacetamide, commonly known as FL-118, is a potent anticancer compound with unique properties. It was first synthesized by Dr. Wei Li from the University of Texas MD Anderson Cancer Center in 2012. FL-118 has shown promising results in the treatment of various types of cancer, including pancreatic, ovarian, and lung cancer.
Mécanisme D'action
Target of Action
The primary target of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is heparanase , an enzyme involved in the degradation of heparan sulfate . Heparanase plays a crucial role in tissue remodeling, inflammation, and cancer metastasis.
Mode of Action
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide acts as a heparanase inhibitor . By inhibiting heparanase, it prevents the degradation of heparan sulfate, thereby affecting various biological processes that rely on this activity.
Biochemical Pathways
The inhibition of heparanase affects several biochemical pathways. Heparan sulfate degradation is a key step in the extracellular matrix remodeling, which is crucial for cell migration and tissue morphogenesis. Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase is implicated in the release of growth factors bound to heparan sulfate, influencing angiogenesis and tumor growth .
Result of Action
By inhibiting heparanase, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide can potentially reduce tumor growth and metastasis . This is due to the role of heparanase in promoting angiogenesis and cell migration, both of which are critical for tumor progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FL-118 is its ability to overcome drug resistance in cancer cells. It has also been shown to be effective against a wide range of cancer types. However, FL-118 is a relatively new compound, and more research is needed to fully understand its potential and limitations.
Orientations Futures
For FL-118 research include optimizing the synthesis method to improve yield and purity, conducting clinical trials to evaluate its safety and efficacy in humans, and exploring its potential in combination with other anticancer drugs. Additionally, researchers may investigate the use of FL-118 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, FL-118 has the potential to be a valuable addition to the arsenal of anticancer drugs, and further research is warranted.
Méthodes De Synthèse
The synthesis of FL-118 involves a multi-step process that starts with the reaction of 2-chloroacetamide with 2-fluorobenzaldehyde to form 2-(2-fluorophenyl)-N-(2-chloroacetyl)acetamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-fluorophenyl)-N-1,3-thiazol-2-ylacetamide.
Applications De Recherche Scientifique
FL-118 has been extensively studied for its potential in cancer treatment. In preclinical studies, FL-118 has shown potent anticancer activity against a variety of cancer cell lines, including those resistant to conventional chemotherapy. FL-118 has also been shown to inhibit tumor growth in animal models of pancreatic, ovarian, and lung cancer.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJAGGNMPCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)
![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)